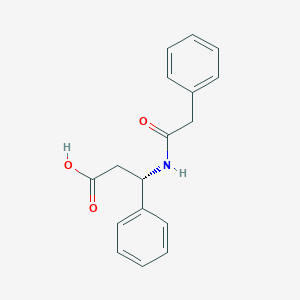![molecular formula C7H16O3 B8270879 (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol CAS No. 64028-92-8](/img/structure/B8270879.png)
(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol typically involves the reaction of ®-1-chloro-2-propanol with ethyl vinyl ether under acidic conditions. The reaction proceeds through an etherification process, where the ethoxy group is introduced to the propanol backbone. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the ether bond.
Industrial Production Methods
In industrial settings, the production of ®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted ethers.
Aplicaciones Científicas De Investigación
®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol involves its interaction with specific molecular targets, often through hydrogen bonding and van der Waals forces. The chiral nature of the compound allows it to interact selectively with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(S)-(+)-2-[(RS)-1-Ethoxyethoxy]-1-propanol: The enantiomer of ®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol, with similar chemical properties but different biological activities.
2-[(RS)-1-Methoxyethoxy]-1-propanol: A structurally similar compound with a methoxy group instead of an ethoxy group.
2-[(RS)-1-Ethoxyethoxy]-2-propanol: A positional isomer with the ethoxy group attached to a different carbon atom.
Uniqueness
®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of chiral molecules and in applications requiring precise molecular interactions.
Propiedades
Número CAS |
64028-92-8 |
|---|---|
Fórmula molecular |
C7H16O3 |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
(2S)-2-[(1R)-1-ethoxyethoxy]propan-1-ol |
InChI |
InChI=1S/C7H16O3/c1-4-9-7(3)10-6(2)5-8/h6-8H,4-5H2,1-3H3/t6-,7+/m0/s1 |
Clave InChI |
VLECUSKDVHMJKF-NKWVEPMBSA-N |
SMILES isomérico |
CCO[C@@H](C)O[C@@H](C)CO |
SMILES canónico |
CCOC(C)OC(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1-methylimidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B8270801.png)
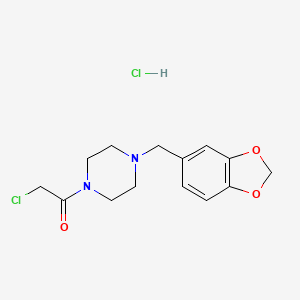
![[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acetonitrile](/img/structure/B8270811.png)
![(4-Oxo-5,6,7,8-tetrahydro-4H-benzo[4,5]thieno[2,3-d]pyrimidin-3-yl)-acetic acid methyl ester](/img/structure/B8270818.png)
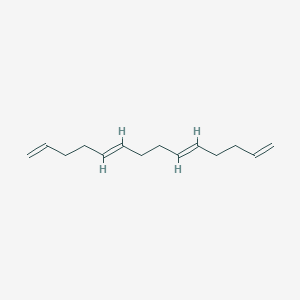
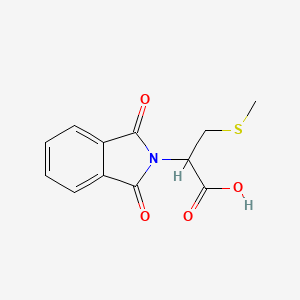
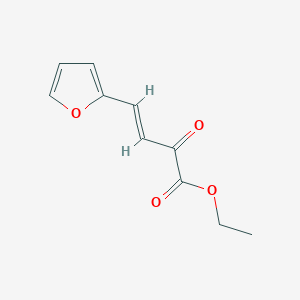
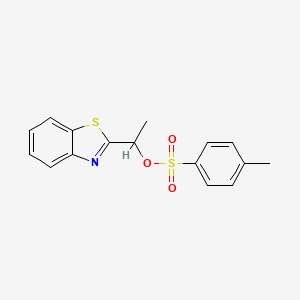
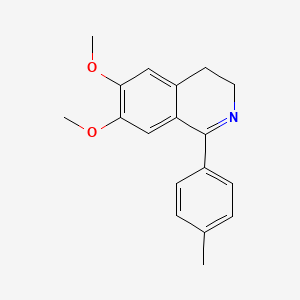
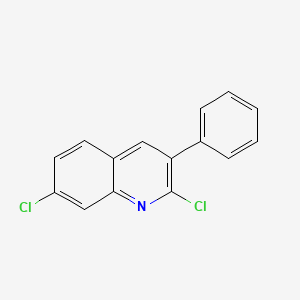
![1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B8270854.png)
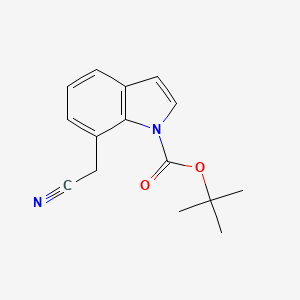
![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine];dihydrochloride](/img/structure/B8270886.png)
